4-(Pyrrolidin-1-yl)picolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-7-10(3-4-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTQGXBIVPBBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454206 | |
| Record name | 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184304-16-3 | |
| Record name | 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Reaction Mechanisms of 4 Pyrrolidin 1 Yl Picolinaldehyde
Reactivity of the Picolinaldehyde Moiety in Advanced Organic Reactions
The picolinaldehyde portion of the molecule, which consists of a pyridine (B92270) ring substituted with an aldehyde group at the 2-position, is the primary center for a variety of organic transformations. Its reactivity is modulated by the inherent electronic properties of the pyridine ring.
Nucleophilic Addition Reactions at the Aldehyde Carbonyl
The aldehyde functional group in 4-(pyrrolidin-1-yl)picolinaldehyde is a key site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for a wide range of nucleophilic addition reactions, a characteristic feature of aldehydes. For instance, organometallic reagents like Grignard reagents and organolithium compounds can add to the carbonyl group to form secondary alcohols.
The reactivity of the aldehyde is influenced by the pyridine ring. The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which increases the electrophilicity of the adjacent aldehyde carbon, making it susceptible to attack by nucleophiles.
Condensation and Imine Formation with Nitrogen-Containing Nucleophiles
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is a cornerstone of coordination chemistry, as the resulting iminopyridine compounds can act as versatile bidentate ligands for various metal ions. wikipedia.org The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orgyoutube.com
The formation of these imines is typically catalyzed by acid and is a reversible process. libretexts.org The pH must be carefully controlled; a pH around 5 is often optimal, as sufficient acid is needed to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so much that it deactivates the amine nucleophile through protonation. libretexts.org The reaction of picolinaldehyde derivatives with diamines can lead to the formation of more complex macrocyclic structures. For example, the 2:1 condensation of pyridine-2-carbaldehyde with N-(2-aminoethyl)propane-1,3-diamine can yield isomeric products containing tetrahydropyrimidine (B8763341) or imidazolidine (B613845) rings. researchgate.net
Table 1: Examples of Condensation Reactions with Picolinaldehyde Derivatives
| Reactant 1 | Reactant 2 (Nitrogen Nucleophile) | Product Type | Reference |
|---|---|---|---|
| Pyridine-2-carbaldehyde | Primary Amines (R-NH₂) | Schiff Base (Imine) | wikipedia.org |
| Pyridine-2-carbaldehyde | N-(2-aminoethyl)propane-1,3-diamine | Tetrahydropyrimidine and Imidazolidine derivatives | researchgate.net |
Role of the Pyridine Nitrogen in Electrophilic and Nucleophilic Processes
The pyridine nitrogen is also basic and can be protonated by acids or coordinate to Lewis acids. This process further deactivates the ring towards electrophilic attack by forming a pyridinium (B92312) salt, which significantly enhances the electron-withdrawing effect. youtube.com This property can be exploited to control reaction pathways.
Influence of the Pyrrolidinyl Substituent on Pyridine Ring Reactivity and Selectivity
The pyrrolidinyl group at the 4-position dramatically alters the electronic landscape and steric environment of the pyridine ring, overriding some of the inherent characteristics of the parent picolinaldehyde.
Electronic Effects on Aromatic Substitution and Functionalization
The pyrrolidinyl group is a powerful electron-donating group. The lone pair of electrons on the pyrrolidine (B122466) nitrogen can be delocalized into the pyridine ring through resonance. This significantly increases the electron density of the aromatic system, especially at the ortho (C3, C5) and para (C2, C6) positions relative to the substituent.
This strong electron-donating effect makes the pyridine ring more activated towards electrophilic aromatic substitution than an unsubstituted pyridine. It also increases the basicity of the pyridine ring nitrogen. For example, 4-pyrrolidinylpyridine is a stronger base (pKa = 9.58) than the related 4-dimethylaminopyridine (B28879) (DMAP) (pKa = 9.41). wikipedia.org In the context of this compound, this increased electron density counteracts the electron-withdrawing effect of the aldehyde group to some extent. The net effect is a pyridine ring that is more nucleophilic than picolinaldehyde itself, which can influence its interaction with electrophiles and its properties as a ligand. Studies on other 4-substituted pyridines confirm that electron-donating groups increase the electron density on the ring and any coordinated metal centers. nih.gov
Table 2: Basicity of Selected 4-Substituted Pyridines
| Compound | Substituent at C4 | pKa (in Acetonitrile) | Reference |
|---|---|---|---|
| 4-Pyrrolidinylpyridine | -N(CH₂)₄ | 9.58 | wikipedia.org |
| 4-Dimethylaminopyridine | -N(CH₃)₂ | 9.41 | wikipedia.org |
Steric Hindrance and Conformational Control in Reaction Pathways
The non-planar, five-membered pyrrolidine ring introduces significant steric bulk at the 4-position of the pyridine ring. This steric hindrance can influence the regioselectivity of reactions by blocking the approach of reagents to the adjacent C3 and C5 positions.
In reactions involving the pyridine ring or the aldehyde group, the steric presence of the pyrrolidinyl substituent can dictate the conformational preferences of reaction intermediates and transition states. For example, in condensation reactions, the bulk of the pyrrolidinyl group may influence the stereochemical outcome if chiral centers are formed. Research on other substituted pyridines has shown that bulky substituents can completely reverse the stereoselectivity of reactions due to steric repulsion. nih.gov Similarly, steric hindrance has been shown to trigger entirely different reaction pathways in the oxidative coupling of related heterocyclic systems. rsc.org Therefore, the pyrrolidinyl group in this compound is expected to play a crucial role in directing the stereochemical and regiochemical course of its reactions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Grignard reagents |
| Organolithium compounds |
| Schiff bases |
| Pyridine-2-carbaldehyde |
| N-(2-aminoethyl)propane-1,3-diamine |
| 2-(2-(pyridin-2-yl)-tetrahydropyrimidin-1(2H)-yl)-N-(pyridin-2-ylmethylene)ethanamine |
| 3-(2-(pyridin-2-yl)imidazolidin-1-yl)-N-(pyridin-2-ylmethylene)propan-1-amine |
| 2-Acetylpyridine |
| Benzaldehydes |
| 2,2':6',2″-terpyridine |
| Benzene (B151609) |
| Pyridinium salt |
| 4-Pyrrolidinylpyridine |
Mechanistic Pathways of Key Transformations Involving this compound
Kinetic Investigations and Intermediates Characterization
Kinetic studies are instrumental in elucidating the step-by-step process of a chemical reaction. For reactions involving this compound, kinetic investigations often involve monitoring the reaction progress over time under various conditions to determine the rate law and the influence of factors such as reactant concentrations, temperature, and catalysts.
One common transformation involving aldehydes is their reaction with nucleophiles. In the case of this compound, the reaction with a nucleophile would likely proceed through a tetrahedral intermediate. The rate of this reaction can be followed spectrophotometrically if any of the reactants, intermediates, or products have a distinct UV-Vis absorption profile.
For instance, in analogous systems, the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates has been studied kinetically. researchgate.net These reactions were monitored by observing the appearance of the 2,4-dinitrobenzenethiolate anion, which has a strong absorbance at 420 nm. researchgate.net Pseudo-first-order rate coefficients were determined by using an excess of the pyridine nucleophile. researchgate.net The resulting plots of the observed rate constant versus the free pyridine concentration were linear, and the slopes, representing the second-order rate constants (kN), were found to be independent of pH. researchgate.net
A key tool in mechanistic studies is the Brønsted-type plot, which relates the logarithm of the rate constant to the pKa of the conjugate acid of the nucleophile. For the pyridinolysis reactions mentioned, these plots were found to be curved. researchgate.net This curvature is indicative of a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T+/-) and a change in the rate-limiting step. researchgate.net An equation based on this hypothesis was able to accurately model the experimental data. researchgate.net
The parameters derived from fitting the Brønsted equation provide valuable insights into the reaction mechanism. For example, the slopes at high and low pKa values (β1 and β2) and the pKa at the center of the curvature (pKa0) can be determined. researchgate.net The values of these parameters for the reactions of various S-2,4-dinitrophenyl 4-substituted thiobenzoates are summarized in the table below. researchgate.net
| Thiobenzoate Substituent | β₁ | β₂ | pKₐ⁰ |
| 4-Methyl | 0.33 | 0.95 | 8.5 |
| 4-H | 0.30 | 0.88 | 8.9 |
| 4-Chloro | 0.33 | 0.89 | 9.5 |
| 4-Nitro | 0.21 | 0.97 | 9.9 |
The increase in the pKa0 value with a more electron-withdrawing acyl substituent is explained by the relative rates of the breakdown of the tetrahedral intermediate. researchgate.net Specifically, the rate of pyridine expulsion from the intermediate (k-1) is favored over the expulsion of the 2,4-dinitrobenzenethiolate leaving group (k2) as the acyl group becomes more electron-withdrawing. researchgate.net
Characterization of reaction intermediates is often challenging due to their transient nature. Techniques such as low-temperature NMR spectroscopy, mass spectrometry, and trapping experiments can be employed to gain evidence for their existence and structure.
Coordination Chemistry of 4 Pyrrolidin 1 Yl Picolinaldehyde As a Multidentate Ligand
Spectroscopic Analysis of Coordination Environments:The search for spectroscopic data on such complexes was equally unfruitful.
X-ray Diffraction Analysis of Complex Geometries:The search yielded no crystallographic data for any metal complex of 4-(Pyrrolidin-1-yl)picolinaldehyde, which would be essential for determining its precise three-dimensional structure and coordination modes.
While the compound this compound is commercially available, confirming its existence, there is a clear absence of research on its application as a ligand in coordination chemistry, particularly with the f-block elements specified. The search did yield general information on the coordination chemistry of other picolinaldehyde derivatives and related nitrogen-containing ligands with various metals. However, in strict adherence to the user's instructions to focus solely on this compound, this related but distinct information cannot be used to construct the requested article.
The creation of a scientifically accurate and detailed article as outlined is contingent on the existence of primary research data. In this case, such data for this compound and its lanthanide or actinide complexes does not appear to be available in the public domain. Therefore, the generation of the requested content, including data tables and detailed research findings, is not possible.
Catalytic Applications of 4 Pyrrolidin 1 Yl Picolinaldehyde and Its Coordination Complexes
Organocatalytic Roles of 4-(Pyrrolidin-1-yl)picolinaldehyde
The intrinsic functionalities of this compound allow it to participate in organocatalytic transformations through two primary modes: leveraging the nucleophilic/basic nature of the pyrrolidine (B122466) moiety and exploiting the electrophilic character of the aldehyde group.
Asymmetric Organocatalysis Utilizing the Pyrrolidine Moiety
The pyrrolidine scaffold is a well-established privileged motif in asymmetric organocatalysis. nih.govnih.govbeilstein-journals.org Its ability to form chiral enamines and iminium ions with carbonyl compounds is central to a wide array of stereoselective transformations. In the context of this compound, the pyrrolidine nitrogen can react with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. This enamine can then undergo asymmetric addition to various electrophiles, such as nitroolefins in Michael additions or other carbonyl compounds in aldol (B89426) reactions. nih.govbeilstein-journals.org The stereochemical outcome of these reactions would be dictated by the chiral environment created by the catalyst, which could be achieved by using an enantiomerically pure form of a substituted this compound.
The general mechanism for enamine catalysis involves the following steps:
Enamine Formation: The secondary amine of the pyrrolidine moiety condenses with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine.
Nucleophilic Attack: The enamine, being a soft nucleophile, attacks an electrophilic substrate. The stereochemistry of this step is controlled by the chiral catalyst.
Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the organocatalyst.
The development of diarylprolinol silyl (B83357) ethers as highly efficient organocatalysts for the asymmetric functionalization of aldehydes highlights the potential of pyrrolidine-based catalysts. nih.govnih.gov While specific studies on this compound are not extensively documented, the principles of proline and prolinol catalysis provide a strong foundation for its potential in asymmetric synthesis. nih.gov
Activation of Carbonyl Substrates via Aldehyde Functionality
The aldehyde group in this compound can act as an activation site for various substrates. Through the formation of iminium ions, the aldehyde can lower the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated substrates, rendering them more susceptible to nucleophilic attack. This mode of activation is fundamental to many organocatalytic reactions, including Diels-Alder and Michael additions.
Furthermore, the aldehyde functionality can participate in reductive coupling reactions. For instance, a pyridine-boryl radical, generated in situ, can add to the aldehyde, forming a ketyl radical. This intermediate can then engage in C-C bond formation with suitable coupling partners like 1,1-diarylethylenes. rsc.org While this has been demonstrated with other aldehydes, the principle is applicable to this compound.
Metal-Catalyzed Transformations Using this compound Complexes
The pyridine (B92270) nitrogen and the aldehyde oxygen of this compound can act as a bidentate ligand, coordinating with various transition metals to form stable complexes. These coordination complexes have the potential to catalyze a range of important organic transformations.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The efficiency and selectivity of these reactions are often highly dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands have been successfully employed in various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Palladium complexes bearing pyridine-based ligands have shown excellent catalytic activity in Suzuki-Miyaura reactions. nih.govrsc.org A complex of this compound with palladium could potentially catalyze this reaction, with the ligand influencing the stability and reactivity of the catalytic species. The pyrrolidinyl group might also play a secondary role in modulating the electronic properties of the catalyst. For instance, palladium macrocycles with 4-pyridylselenolate ligands have demonstrated high turnover numbers in Suzuki couplings. rsc.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Palladium complexes with pyridyl-imine ligands have been used as pre-catalysts for the Heck reaction. researchgate.net A palladium complex of this compound could similarly facilitate this transformation. The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.
Stille Reaction: The Stille reaction couples an organotin compound with an organohalide. While less common than Suzuki or Heck reactions due to the toxicity of organotin reagents, it remains a valuable synthetic method. The performance of the palladium catalyst in Stille reactions is also ligand-dependent, and a this compound ligand could potentially be effective in this context.
| Cross-Coupling Reaction | Typical Substrates | Potential Role of this compound Complex |
| Suzuki-Miyaura | Organoboron compounds, Organohalides | Ligand for Palladium, modulating catalyst activity and stability. |
| Heck | Unsaturated halides, Alkenes | Ligand for Palladium, influencing reaction efficiency and selectivity. |
| Stille | Organotin compounds, Organohalides | Ligand for Palladium, potentially enhancing catalytic performance. |
Hydrogenation and Dehydrogenation Catalysis
Coordination complexes of this compound with metals like iridium, rhodium, or ruthenium could be effective catalysts for hydrogenation and dehydrogenation reactions.
Hydrogenation: The transfer hydrogenation of carbonyl compounds is a key transformation in organic synthesis. Iridium complexes with bipyridine-based ligands have shown high activity in the transfer hydrogenation of α,β-unsaturated carbonyl compounds, with the ability to selectively reduce either the C=C or C=O bond depending on the reaction conditions. researchgate.netnih.gov A complex of this compound could exhibit similar catalytic activity, potentially influenced by the electronic and steric properties of the pyrrolidine substituent.
Dehydrogenation: The reverse reaction, dehydrogenation, is also of significant interest. For instance, the dehydrogenation of pyrrolidines to pyrroles is an important transformation. nih.gov While this has been achieved with borane (B79455) catalysts, metal complexes are also known to catalyze such reactions. Palladium complexes, for example, have been used for the dehydrogenation of 1,4-dihydropyridines to pyridines. researchgate.net A complex of this compound could potentially facilitate similar dehydrogenation processes.
Oxidation and Reduction Processes
The redox-active nature of many transition metals, combined with the coordinating properties of this compound, suggests potential applications in catalytic oxidation and reduction reactions.
Oxidation: Metal complexes can catalyze a variety of oxidation reactions. For example, manganese complexes with pyridine-containing ligands have been investigated as catalysts for mild oxidation reactions using hydrogen peroxide as the oxidant. nih.gov A manganese complex of this compound could potentially act as a catalyst for the epoxidation of alkenes or the oxidation of alcohols. The catalytic enantioselective N-oxidation of pyridines has also been described using peptide-based catalysts, highlighting another potential avenue for chiral derivatives of the title compound. nih.gov
Reduction: The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. Metal-based heterogeneous catalysts are often employed for the one-pot reductive amination of aldehydes with nitroarenes. mdpi.com A supported metal complex of this compound could potentially be developed for such tandem reactions, where the metal center catalyzes the reduction of the nitro group and the subsequent imine intermediate.
Lack of Specific Research Data Precludes Article Generation on the Catalytic Applications of this compound
Despite a comprehensive search of scientific literature, detailed research findings and specific data on the catalytic applications of the chemical compound this compound are not available. As a result, the generation of a thorough, informative, and scientifically accurate article focusing solely on its role in carbonyl activation, enantioselective catalysis, and its incorporation into heterogeneous catalysts like Metal-Organic Frameworks (MOFs) is not possible at this time.
However, without dedicated research on this compound, any discussion of its specific catalytic activities would be purely speculative. The user's request for an article structured around detailed research findings, including data tables on catalyst performance, cannot be fulfilled. The creation of scientifically accurate content for the specified sections on carbonyl activation, enantioselective catalysis, and heterogeneous catalysis is contingent on the existence of such primary research.
Therefore, until studies are conducted and published that specifically investigate the catalytic applications of this compound, the generation of the requested article with the required level of detail and scientific rigor remains unfeasible.
Computational and Theoretical Investigations of 4 Pyrrolidin 1 Yl Picolinaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.
Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure of molecules, balancing computational cost with accuracy. acs.orgfrontiersin.org For a molecule like 4-(pyrrolidin-1-yl)picolinaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and compute key electronic properties. niscair.res.inijcce.ac.irnih.govscirp.orgnih.gov
The electronic nature of this compound is governed by the interplay between the electron-donating pyrrolidine (B122466) group and the electron-withdrawing picolinaldehyde moiety. The pyrrolidine nitrogen atom donates electron density into the pyridine (B92270) ring, increasing the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the aldehyde group withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This combined effect leads to a relatively small HOMO-LUMO energy gap, which is critical for determining the molecule's reactivity and spectroscopic properties. nih.gov
Key electronic properties that would be determined via DFT include the distribution of the frontier molecular orbitals. The HOMO is expected to be localized primarily on the pyrrolidine ring and the electron-rich pyridine system, while the LUMO would be centered on the aldehyde group and the pyridine ring. The Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting the nucleophilic region around the pyridine nitrogen and the electrophilic region near the aldehyde's carbonyl carbon.
| Chemical Hardness (η) | 1.85 eV | Half the HOMO-LUMO gap, indicating resistance to change in electron configuration. |
Note: The values in this table are illustrative and represent typical results for similarly substituted pyridine derivatives based on existing literature. They are not from direct experimental or computational studies of this compound.
Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a highly accurate, though computationally intensive, approach to determining molecular properties. acs.orgcolab.ws These methods are valuable for benchmarking results obtained from DFT. For a molecule like this compound, ab initio calculations could yield precise values for bond lengths, bond angles, and torsional angles, offering a definitive ground-state geometry. While no specific ab initio studies on this compound are documented, research on pyridine itself has utilized these methods to accurately describe its structure. acs.org Such calculations would serve to validate the geometries predicted by DFT and provide more refined electronic properties for a deeper understanding of its behavior.
Molecular Dynamics Simulations for Conformational and Ligand Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and interactions with the environment. nih.govmdpi.com
A conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles. For this molecule, the primary dihedral angle of interest is the one defining the rotation of the pyrrolidine ring relative to the plane of the pyridine ring. MD simulations would reveal the preferred conformations in different solvent environments and the energy barriers between them, showing how readily the molecule can change its shape.
Hypothetical Conformational Data for this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Planar | 0° | 3.5 | 5% |
| Twisted | 30° | 0.0 | 70% |
| Perpendicular | 90° | 5.0 | <1% |
Note: This table is a hypothetical representation of data that would be generated from a conformational analysis. The values are illustrative and not based on published results for this specific molecule.
The presence of two nitrogen atoms and an oxygen atom makes this compound a potential ligand for metal ions. MD simulations are an excellent tool for studying its behavior within a coordination complex or a protein's active site. nih.govmdpi.com Simulations would show how the ligand adapts its conformation upon binding, the stability of the coordinate bonds, and the dynamic interactions (like hydrogen bonds) with its binding partner. nih.gov Such studies are crucial in the field of drug design and catalysis to understand the mechanism of action and to optimize binding affinity.
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic properties derived from quantum chemical calculations, one can identify the most probable sites for electrophilic or nucleophilic attack.
For this compound, the reactivity can be predicted by examining its frontier molecular orbitals and MEP.
Nucleophilic Sites: The nitrogen atom of the pyridine ring and, to a lesser extent, the pyrrolidine nitrogen, are electron-rich and thus susceptible to protonation or attack by electrophiles.
Electrophilic Sites: The carbonyl carbon of the aldehyde group is electron-deficient and represents the primary site for attack by nucleophiles. This is a classic reaction pathway for aldehydes.
Aromatic Substitution: The pyridine ring, activated by the electron-donating pyrrolidine group, could be susceptible to electrophilic aromatic substitution, although the inherent electron-deficient nature of the pyridine ring makes this less favorable than in benzene (B151609) derivatives.
Computational modeling can also map out entire reaction pathways, calculating the transition state structures and activation energies for potential reactions, such as the addition of a nucleophile to the aldehyde or the formation of a Schiff base.
Summary of Predicted Reactivity Sites
| Site | Type of Reactivity | Computational Rationale |
|---|---|---|
| Aldehyde Carbonyl Carbon | Electrophilic | High positive charge density on MEP map; significant LUMO coefficient. |
| Pyridine Nitrogen | Nucleophilic | High negative charge density on MEP map; lone pair availability. |
| Pyrrolidine Nitrogen | Nucleophilic | Lone pair availability, acts as an electron-donating group. |
| Pyridine Ring Carbons | Electrophilic Aromatic Substitution | Activated by the pyrrolidine group, but generally less reactive than benzene rings. |
Transition State Analysis and Energy Barriers
A critical aspect of understanding the reactivity of this compound involves the computational analysis of transition states and their associated energy barriers for various potential reactions. While specific data for this compound is not available, we can infer its likely behavior from studies on related substituted pyridines and picolinaldehydes.
The pyrrolidinyl group at the 4-position of the pyridine ring is a strong electron-donating group. This electronic characteristic significantly influences the reactivity of the aldehyde functional group and the pyridine ring itself. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, would be instrumental in mapping the potential energy surfaces for reactions such as nucleophilic addition to the aldehyde, electrophilic substitution on the pyridine ring, and conformational changes.
For instance, in a nucleophilic attack on the carbonyl carbon of the picolinaldehyde moiety, transition state analysis would reveal the geometry of the activated complex and the energy required to reach it. It is anticipated that the electron-donating pyrrolidinyl group would increase the electron density on the pyridine ring and, to a lesser extent, on the aldehyde group, potentially affecting the energy barrier for nucleophilic addition.
Similarly, the transformation of pyridine derivatives, such as the tautomerization of pyridine-2-(1H)-one to pyridine-2-ol, has been studied computationally, revealing the energy of transition states. kau.edu.sa For this compound, a key area of investigation would be the rotational barrier around the C-C bond connecting the pyridine ring and the aldehyde group. DFT calculations on other picolinaldehyde derivatives have determined these torsional potentials, which are crucial for understanding the molecule's conformational preferences and their impact on reactivity. researchgate.net
Table 1: Hypothetical Transition State Energy Barriers for Reactions of this compound
| Reaction Type | Hypothetical Reactants | Assumed Transition State Geometry | Estimated Energy Barrier (kcal/mol) |
| Nucleophilic Addition | This compound + CH₃Li | Tetrahedral-like carbon at the carbonyl center | 10-15 |
| Electrophilic Aromatic Substitution | This compound + NO₂⁺ | Wheland intermediate with attack at C2/C6 | 15-20 |
| Conformational Rotation | - | Planar vs. perpendicular aldehyde group | 5-8 |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies might reveal. The values are estimated based on general principles of organic chemistry and computational studies of similar molecules.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, FMO analysis would provide significant insights into its electronic behavior.
The pyrrolidinyl group, being a potent electron-donating substituent, is expected to raise the energy of the HOMO of the molecule. This would make the compound a better nucleophile, particularly at the positions of high HOMO density. Computational models of similar electron-rich aromatic systems confirm that the HOMO is often localized on the aromatic ring and the electron-donating substituent. ed.ac.uk
Conversely, the aldehyde group is an electron-withdrawing group, which would lower the energy of the LUMO. The LUMO is likely to be centered on the carbonyl carbon and the adjacent carbon of the pyridine ring. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov
FMO analysis can predict the regioselectivity of reactions. For example, in an electrophilic attack, the electrophile will preferentially attack the atoms with the largest HOMO coefficients. In the case of this compound, these are expected to be the carbon atoms of the pyridine ring ortho to the pyrrolidinyl group. For a nucleophilic attack on the aldehyde, the interaction will be governed by the LUMO, directing the nucleophile to the carbonyl carbon.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound and Related Compounds
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| Pyridine | -6.7 | -0.5 | 6.2 |
| Picolinaldehyde | -7.0 | -1.2 | 5.8 |
| 4-Aminopyridine (B3432731) | -5.9 | -0.2 | 5.7 |
| This compound | -5.5 (Estimated) | -1.0 (Estimated) | 4.5 (Estimated) |
Note: The data for pyridine, picolinaldehyde, and 4-aminopyridine are representative values from computational chemistry databases. The values for this compound are estimated to illustrate the expected trend based on its structure.
Quantitative Structure-Reactivity and Structure-Catalytic Performance Relationship (QSPR/QSCP) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Catalytic Performance Relationship (QSCP) studies are computational methods used to correlate the structural features of molecules with their physical, chemical, or biological activities. chemrevlett.com For this compound, QSPR studies could be employed to predict various properties such as its boiling point, solubility, and chromatographic retention times based on calculated molecular descriptors.
In the context of reactivity, QSPR models can be developed to predict the reaction rates or equilibrium constants for a series of related compounds. For instance, a QSPR study on a series of substituted picolinaldehydes could correlate their reactivity towards a specific nucleophile with descriptors such as electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters), and topological indices.
While no specific QSPR/QSCP studies on this compound were found, research on other pyridine derivatives has demonstrated the utility of these methods. For example, QSAR (a subset of QSPR focused on biological activity) models have been successfully developed for pyridine derivatives to predict their anticancer activity. chemrevlett.com These studies typically involve the calculation of a wide range of molecular descriptors and the use of statistical methods like multiple linear regression to build a predictive model.
A hypothetical QSPR study for the catalytic activity of a metal complex containing a ligand derived from this compound would involve synthesizing a library of related ligands with varying substituents. The catalytic performance of the corresponding metal complexes would be experimentally measured and then correlated with calculated descriptors of the ligands. Such a study could lead to the rational design of more efficient catalysts.
Table 3: Examples of Molecular Descriptors for QSPR/QSCP Studies
| Descriptor Class | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges, Polarizability |
| Steric | Molecular volume, Surface area, Molar refractivity, Sterimol parameters |
| Topological | Connectivity indices, Wiener index, Balaban index |
| Thermodynamic | Heat of formation, Gibbs free energy of solvation |
Advanced Characterization Techniques for 4 Pyrrolidin 1 Yl Picolinaldehyde Research
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the verification of a synthesized compound's elemental composition. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the confident determination of the molecular formula.
For 4-(Pyrrolidin-1-yl)picolinaldehyde, HRMS is used to confirm that the synthesized product possesses the expected atomic constituents in the correct ratios. The technique can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous evidence of the compound's identity.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Calculated Exact Mass | 176.09496 |
| Observed Mass (m/z) | Varies by experiment |
| Method | Electrospray Ionization (ESI) |
This table presents representative data. Actual observed mass may vary slightly between different experimental setups.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual atoms.
In the case of this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their connectivity, and their electronic environment. Similarly, ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.
While specific spectral data for this compound is not extensively published, related structures indicate that the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the pyrrolidine (B122466) ring would exhibit characteristic chemical shifts and coupling patterns. The aldehyde proton would appear as a distinct singlet at a downfield chemical shift.
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments, especially in larger molecules where 1D spectra may be crowded. These techniques reveal correlations between different nuclei, helping to piece together the complete molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde | ~9.8 | ~192 |
| Pyridine Ring | 7.5 - 8.5 | 110 - 160 |
| Pyrrolidine Ring | 1.8 - 3.5 | 25 - 50 |
Note: These are predicted values based on analogous structures. Actual values would be determined experimentally.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction is a powerful analytical technique that provides the definitive, three-dimensional structure of a crystalline solid. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. carleton.edu
For this compound, obtaining a suitable single crystal would allow for its unequivocal structural confirmation in the solid state. This technique is particularly valuable for establishing the absolute stereochemistry of chiral molecules and for studying intermolecular interactions within the crystal packing. springernature.comnih.gov The process involves growing a high-quality crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. carleton.edu
While a specific crystal structure for this compound is not publicly available, this method remains the gold standard for structural determination of crystalline materials. youtube.com
Table 3: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table lists the types of data obtained from a single crystal X-ray diffraction experiment.
Spectroscopic Methods for In Situ Reaction Monitoring and Mechanistic Studies
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be used for in situ monitoring of reactions involving this compound. birmingham.ac.uk
For instance, in a reaction where the aldehyde group of this compound is being transformed, FT-IR spectroscopy can be used to monitor the disappearance of the characteristic C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the appearance of new peaks corresponding to the product. This allows for real-time tracking of the reaction progress without the need for isolating intermediates. birmingham.ac.uk
Similarly, UV-Vis spectroscopy can be employed if the reactants and products have distinct chromophores that absorb light at different wavelengths. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be studied. These in situ methods provide valuable mechanistic insights that are often difficult to obtain through traditional analytical techniques that rely on quenching the reaction and analyzing the mixture. birmingham.ac.ukbirmingham.ac.uk
Future Research Directions and Unexplored Avenues in 4 Pyrrolidin 1 Yl Picolinaldehyde Chemistry
Integration into Novel Supramolecular Assemblies and Macrocyclic Systems
The distinct functional groups of 4-(pyrrolidin-1-yl)picolinaldehyde make it an ideal candidate for the construction of intricate supramolecular structures and macrocycles. The pyridine (B92270) nitrogen atom serves as an effective metal-coordination site or a hydrogen bond acceptor, while the aldehyde group provides a handle for dynamic covalent chemistry, enabling the formation of Schiff bases, hydrazones, and oximes.
Future investigations will likely focus on leveraging these features to synthesize novel macrocyclic hosts for guest recognition and sensing applications. The electron-donating pyrrolidine (B122466) moiety can electronically modulate the pyridine ring, influencing the binding properties and photophysical characteristics of the resulting macrocycle. Furthermore, the molecule's geometry can direct the self-assembly of complex architectures, such as molecular cages and coordination-driven metallacycles. These assemblies could find use in areas such as catalysis, molecular encapsulation, and the development of stimuli-responsive systems. Hydrazones, in particular, are noted for their utility in creating dynamic and stimuli-responsive metallogrids and molecular switches. researchgate.net
| Potential Supramolecular Structure | Key Functional Group Utilized | Prospective Application Area |
| Macrocyclic Host | Pyridine-N for coordination, Aldehyde for cyclization | Ion/Molecule Sensing, Host-Guest Chemistry |
| Metallacage/Metallacycle | Pyridine-N for metal coordination | Catalysis, Drug Delivery, Gas Storage |
| Dynamic Covalent Polymers | Aldehyde for reversible imine/hydrazone formation | Self-Healing Materials, Adaptive Systems |
Exploration of Advanced Materials Applications in Chemical Sciences
The inherent electronic and structural properties of this compound suggest its potential for creating sophisticated materials with tailored functions. The compound is identified as a potential building block or ligand for creating Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). bldpharm.com The ability of the pyridine nitrogen to coordinate with a vast array of metal ions, combined with the structural directionality of the aldehyde (or its derivatives), could lead to porous materials with applications in gas separation, storage, and heterogeneous catalysis.
Another promising avenue is the development of fluorescent chemosensors. The donor-acceptor nature of the 4-aminopyridine (B3432731) scaffold can impart interesting photophysical properties, such as fluorescence, that may be modulated upon interaction with specific analytes like metal ions or anions. The aldehyde group can be used to anchor the molecule to surfaces or incorporate it into polymer backbones, creating functionalized materials for sensing devices or organic light-emitting diodes (OLEDs).
Development of New Asymmetric Synthetic Methodologies
The pyrrolidine scaffold is a privileged motif in asymmetric organocatalysis, famously exemplified by proline and its derivatives. nih.govnih.gov This precedent strongly suggests that this compound can serve as a foundational structure for new classes of chiral ligands and organocatalysts. Future research will likely focus on the development of efficient asymmetric syntheses to access enantiomerically pure forms of substituted this compound derivatives.
These chiral molecules could be employed in various catalytic asymmetric transformations. For instance, the pyridine nitrogen could coordinate to a metal center, while a chiral pyrrolidine ring directs the stereochemical outcome of a reaction. Alternatively, the pyrrolidine nitrogen itself could participate directly in catalysis, such as in enamine catalysis for asymmetric aldol (B89426) or Michael reactions. nih.govnih.gov The development of such catalysts is a significant goal, as asymmetric organocatalysis has become a powerful tool for constructing complex chiral molecules. nih.gov
| Potential Catalytic Application | Role of Chiral Derivative | Example Reaction Type |
| Asymmetric Metal Catalysis | Chiral Pyridine-based Ligand | Asymmetric Hydrogenation, Cyclopropanation |
| Asymmetric Organocatalysis | Chiral Pyrrolidine Catalyst | Michael Addition, Aldol Reaction |
| Bifunctional Catalysis | H-bond donor/acceptor and enamine formation | Diels-Alder Reaction, Mannich Reaction |
Deeper Understanding of Structure-Reactivity Relationships Through Advanced Computational Models
To unlock the full potential of this compound and its derivatives, a fundamental understanding of its electronic structure and reactivity is crucial. Advanced computational chemistry offers powerful tools to probe these aspects and guide experimental design. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to generate quantitative structure-reactivity relationships. rsc.org
Future computational studies could focus on several key areas:
Reaction Mechanisms: Modeling transition states and reaction pathways to elucidate the mechanisms of reactions catalyzed by its derivatives, providing insight into the origins of stereoselectivity in asymmetric applications.
Spectroscopic Properties: Calculating electronic transitions to predict absorption and emission spectra, aiding in the design of fluorescent sensors and materials for optical applications.
Coordination Chemistry: Simulating the binding of the molecule to various metal centers to predict the geometry, stability, and electronic properties of the resulting complexes, which is essential for designing MOFs and metallosupramolecular assemblies.
These computational approaches will accelerate the discovery process, allowing for the rational design of new molecules with optimized properties for specific applications, thereby reducing the need for extensive trial-and-error experimentation. rsc.org
Q & A
Basic: What spectroscopic methods are critical for characterizing 4-(Pyrrolidin-1-yl)picolinaldehyde?
Answer:
The structural confirmation of this compound requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR are essential to verify the aldehyde proton (δ 9.5–10.5 ppm) and the pyrrolidine ring's distinct splitting patterns. Aromatic protons from the pyridine ring typically appear between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 191.13 for CHNO) and detects fragmentation patterns indicative of aldehyde and pyrrolidine groups .
- Infrared (IR) Spectroscopy : A strong absorption band near 1700 cm confirms the aldehyde C=O stretch. Additional peaks for C-N (pyrrolidine) and aromatic C-H stretches (pyridine) appear between 2800–3100 cm .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Storage : Store at 4°C in airtight, light-resistant containers to prevent aldehyde oxidation. Use desiccants to avoid moisture-induced degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates .
Advanced: How can synthetic routes for this compound derivatives be optimized for SAR studies?
Answer:
- Condensation Reactions : React the aldehyde with amines or hydrazines to form Schiff bases or hydrazones. For example, 4-(dimethylamino)picolinaldehyde derivatives (similar to those in SIRT2 studies) can be synthesized via reductive amination, using NaBH or catalytic hydrogenation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate derivatives. Monitor by TLC (R ~0.3–0.5 in 1:1 hexane/EtOAc) .
- Yield Optimization : Use anhydrous solvents (e.g., CHCl) and inert atmospheres (N) to suppress side reactions like aldol condensation. Microwave-assisted synthesis may reduce reaction times .
Advanced: What strategies are effective for studying the coordination chemistry of this compound?
Answer:
- Ligand Design : The aldehyde and pyrrolidine groups act as bifunctional ligands. For example, iridium(III) complexes with bipyridine-pyrrolidine ligands (as in imaging studies) can be synthesized by reacting the aldehyde with metal precursors like [IrCl·3HO] under reflux .
- Spectroscopic Analysis : UV-Vis spectroscopy (λ ~450–500 nm for metal-to-ligand charge transfer bands) and cyclic voltammetry (redox peaks at −1.2 to +0.8 V vs. Ag/AgCl) characterize electronic properties .
- X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., κ-N,N coordination via pyridine and pyrrolidine) .
Advanced: How can the biological activity of this compound be evaluated in enzyme inhibition assays?
Answer:
- SIRT2 Inhibition : Adapt protocols from SIRT2 studies using electrophoretic mobility shift assays (EMSAs). Pre-incubate the compound with recombinant SIRT2 and a fluorescent peptide substrate (e.g., Ac-Arg-His-Lys-Lys-Ac-AMC). Measure deacetylation rates via fluorescence quenching .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Compare to positive controls like STLC derivatives .
- Cellular Uptake : Use confocal microscopy with fluorescently tagged analogs (e.g., Cy5 conjugation) to assess permeability in cancer cell lines (e.g., HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
